1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-amine
Overview
Description
1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a methylpropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-fluorobenzene and 2-methylpropan-1-amine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution on the aromatic ring.
Catalysts and Solvents: Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are often employed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding alcohol.
Substitution: The chloro and fluoro groups on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity to specific targets, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
- 4-Chloro-2-fluorobenzenemethanol
- 4-Bromo-3-(5’-Carboxy-4’-Chloro-2’-Fluorophenyl)-1-Methyl-5-Trifluoromethyl-Pyrazol
Comparison: 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6,10H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSXHFABZGBSGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C=C(C=C1)Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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